molecular formula C37H48N4O5 B600907 Lopinavir (4R) Epimer CAS No. 1798014-18-2

Lopinavir (4R) Epimer

Numéro de catalogue: B600907
Numéro CAS: 1798014-18-2
Poids moléculaire: 628.8
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lopinavir (4R) Epimer is a stereoisomer of Lopinavir, an antiretroviral drug used primarily in the treatment of human immunodeficiency virus (HIV) infection. Lopinavir is a protease inhibitor that works by inhibiting the activity of the HIV-1 protease enzyme, which is essential for the viral replication process . The (4R) Epimer refers to the specific stereochemistry at the fourth carbon atom in the molecule.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Lopinavir (4R) Epimer involves multiple steps, starting from the preparation of key intermediates. One common synthetic route includes the reduction of enaminone with sodium borohydride and methane sulfonic acid to produce amino alcohol . This amino alcohol is then purified by forming a salt with L-pyroglutamic acid, resulting in the L-PGA salt of amino alcohol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the desired stereochemistry and purity of the final product. The production process also includes the identification and characterization of impurities to maintain the quality of the active pharmaceutical ingredient .

Analyse Des Réactions Chimiques

Types of Reactions

Lopinavir (4R) Epimer undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction and various acids for catalysis. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to yield the final this compound. Impurities such as sulfolopinavir, Lopinavirphenoxyacetamide, and Lopinaviroxazine impurity are also identified and controlled during the synthesis .

Applications De Recherche Scientifique

HIV Treatment

Lopinavir/ritonavir has been extensively used as part of antiretroviral therapy for HIV. The combination has demonstrated effectiveness in suppressing viral load and maintaining immune function in patients.

  • Efficacy Data : A study involving 21 HIV-infected patients showed that 67% maintained suppressed viral loads (<50 copies/mL) over four years while on Lopinavir/ritonavir monotherapy .
  • Adverse Effects : Common side effects include gastrointestinal disturbances, with diarrhea being the most reported .
StudyParticipantsDurationEfficacyAdverse Effects
OK Pilot Trial21 patients4 years67% maintained suppressionDiarrhea, headache

COVID-19 Treatment

Lopinavir has also been evaluated for its potential in treating COVID-19 due to its action against viral proteases.

  • Clinical Trials : Several studies have reported mixed results. An open-label randomized controlled trial indicated no significant difference in mortality between patients treated with Lopinavir/ritonavir and those receiving standard care . However, some anecdotal evidence suggested possible benefits when administered early in the disease course.
StudyParticipantsFindings
RECOVERY Trial1596 hospitalized patientsNo significant difference in mortality at 28 days
Singapore Case Report5 COVID-19 patients3 showed rapid improvement

Pharmacokinetics and Drug Interactions

The pharmacokinetic properties of Lopinavir are significantly influenced by ritonavir, which inhibits cytochrome P450 enzymes, leading to increased plasma concentrations of Lopinavir.

  • Pharmacokinetic Parameters : Studies have shown that the area under the curve (AUC) and maximum concentration (Cmax) of Lopinavir are enhanced when co-administered with ritonavir .
ParameterAUC0-t (ng.h/ml)Cmax (ng/ml)
Test39.3 ± 20.73.88 ± 1.66
Reference37.9 ± 16.73.68 ± 1.35

Safety Profile

The safety profile of Lopinavir/ritonavir is generally favorable, but it is associated with several drug interactions due to its metabolism pathway.

  • Common Interactions : Concomitant use with other medications may require dosage adjustments to avoid toxicity or reduced efficacy .

Case Studies and Literature Review

Numerous case studies have documented the clinical outcomes associated with Lopinavir treatment:

  • Long-term Efficacy : A four-year follow-up study indicated that patients on monotherapy maintained viral suppression without major mutations in the protease gene .
  • COVID-19 Anecdotes : Reports from clinical settings indicated variable responses among COVID-19 patients treated with Lopinavir/ritonavir, highlighting the need for further investigation into optimal timing and patient selection for this therapy .

Mécanisme D'action

Lopinavir (4R) Epimer exerts its effects by inhibiting the HIV-1 protease enzyme, which is crucial for the maturation of infectious viral particles. The compound contains a hydroxyethylene scaffold that mimics the peptide linkage targeted by the HIV-1 protease enzyme but cannot be cleaved, thus preventing the enzyme’s activity . This inhibition disrupts the viral replication process, reducing the viral load in patients.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Lopinavir (4R) Epimer is unique due to its specific stereochemistry, which influences its binding affinity and inhibitory activity against the HIV-1 protease enzyme. The combination of Lopinavir with Ritonavir enhances its bioavailability and antiviral activity, making it a potent option for HIV treatment .

Propriétés

Numéro CAS

1798014-18-2

Formule moléculaire

C37H48N4O5

Poids moléculaire

628.8

Pureté

> 95%

Quantité

Milligrams-Grams

Synonymes

(2S,4R,5S)-Lopinavir;  (S)-N-((2S,4R,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.